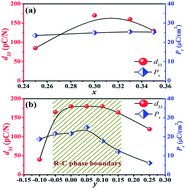Bi nonstoichiometry and composition engineering in (1 − x)Bi1+yFeO3+3y/2 − xBaTiO3 ceramics
RSC Advances Pub Date: 2016-09-15 DOI: 10.1039/C6RA10264F
Abstract
Bi is easily evaporated during the preparation of BiFeO3, and moreover its phase structure and electrical properties can also be modified by doping BaTiO3. In this work, the effects of Bi nonstoichiometry as well as BaTiO3 on the phase purity, microstructure, and electrical properties of (1 − x)Bi1+yFeO3+3y/2 − xBaTiO3 (0.25 ≤ x ≤ 0.35 and −0.1 ≤ y ≤ 0.25) ceramics were studied. A rhombohedral–pseudocubic (R–C) phase boundary was formed in the ceramics with a wide composition range of x = 0.30 and −0.05 ≤ y ≤ 0.15, leading to an enhanced piezoelectricity (d33 ∼ 180 pC/N). In addition, one can find that dense microstructure as well as the improvement of Curie temperature (TC ∼ 506 °C) and thermal stability of piezoelectricity (Ta = 400 °C) can be achieved in the ceramics with excess Bi (x = 0.30, y = 0.05) with respect to the ones with Bi deficiency. We expect that the investigation on Bi nonstoichiometry and the addition of BaTiO3 will point out an effective method to fabricate high-performance BFO-based ceramics.


Recommended Literature
- [1] Bi nonstoichiometry and composition engineering in (1 − x)Bi1+yFeO3+3y/2 − xBaTiO3 ceramics
- [2] A sensitive and selective DNAzyme-based flow cytometric method for detecting Pb2+ ions†
- [3] Transport parameters of LiCl and LiBr in aqueous mixtures with organic solvents of moderate to low permittivities
- [4] Photoluminescent and cytotoxic properties of multinuclear complexes and multinuclear-based polymers with group 12 metals and a tripodal ligand†
- [5] Correction: The physical properties of supramolecular peptide assemblies: from building block association to technological applications
- [6] Quaternary ferrites by batch and continuous flow hydrothermal synthesis: a comparison†
- [7] Atomic-absorption studies on the determination of antimony, arsenic, bismuth, germanium, lead, selenium, tellurium and tin by utilising the generation of covalent hydrides
- [8] Boron–nitrogen doped carbon scaffolding: organic chemistry, self-assembly and materials applications of borazine and its derivatives
- [9] Hydrophobic domain flexibility enables morphology control of amphiphilic systems in aqueous media†
- [10] Tailoring hierarchical meso–macroporous 3D scaffolds: from nano to macro










